molecular formula C17H14Cl5N3O2S B15045592 benzyl N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate

benzyl N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate

Cat. No.: B15045592
M. Wt: 501.6 g/mol
InChI Key: JQBLCTIUZCSJLT-UHFFFAOYSA-N
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Description

Benzyl N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a carbamate group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl alcohol with 2,2,2-trichloroacetyl chloride to form benzyl 2,2,2-trichloroacetimidate . This intermediate is then reacted with 3,4-dichlorophenyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted carbamates and thioureas.

Scientific Research Applications

Benzyl N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can inhibit enzymes by carbamoylation, while the dichlorophenyl group may interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple chlorine atoms and carbamate group make it particularly reactive and versatile in various chemical reactions and applications.

Properties

Molecular Formula

C17H14Cl5N3O2S

Molecular Weight

501.6 g/mol

IUPAC Name

benzyl N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C17H14Cl5N3O2S/c18-12-7-6-11(8-13(12)19)23-15(28)24-14(17(20,21)22)25-16(26)27-9-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,25,26)(H2,23,24,28)

InChI Key

JQBLCTIUZCSJLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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